

# Sulanemadlin vs. Siremadlin: A Preclinical Comparison in Acute Myeloid Leukemia (AML) Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Sulanemadlin |           |
| Cat. No.:            | B10860406    | Get Quote |

A detailed guide for researchers and drug development professionals on the preclinical performance of two leading MDM2 inhibitors in Acute Myeloid Leukemia (AML).

This guide provides an objective comparison of **Sulanemadlin** (APG-115) and Siremadlin (HDM201), two potent small-molecule inhibitors of the MDM2-p53 interaction, in preclinical models of Acute Myeloid Leukemia (AML). The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, efficacy, and the experimental data supporting their potential as therapeutic agents in AML.

# Mechanism of Action: Restoring p53 Function

In a majority of AML cases, the tumor suppressor protein p53 is not mutated but is often inactivated by its negative regulator, the E3 ubiquitin ligase MDM2.[1][2] Both **Sulanemadlin** and Siremadlin are designed to disrupt the MDM2-p53 interaction. By binding to MDM2 in the same pocket that p53 would normally occupy, these inhibitors prevent MDM2 from targeting p53 for proteasomal degradation. This leads to the accumulation and activation of p53, which in turn transcriptionally activates its downstream targets to induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type TP53.[3][4][5][6]





Click to download full resolution via product page

**Caption:** MDM2-p53 signaling pathway and inhibitor action.

# In Vitro Efficacy in AML Cell Lines

Both **Sulanemadlin** and Siremadlin have demonstrated potent anti-leukemic activity in TP53 wild-type AML cell lines. Their effects are primarily characterized by the induction of apoptosis and cell cycle arrest.

### Sulanemadlin (APG-115)

Preclinical studies show that **Sulanemadlin** potently inhibits the proliferation of TP53 wild-type AML cell lines.[3] It has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, and trigger apoptosis.[3]



| Cell Line          | IC50 (nM)  | Effect                           | Reference |
|--------------------|------------|----------------------------------|-----------|
| MOLM-13 (TP53 wt)  | 9.8 ± 2.1  | Inhibition of cell proliferation | [3]       |
| MV-4-11 (TP53 wt)  | 15.6 ± 4.5 | Inhibition of cell proliferation | [3]       |
| OCI-AML3 (TP53 wt) | 25.3 ± 7.2 | Inhibition of cell proliferation | [3]       |

Table 1: In vitro activity of **Sulanemadlin** in AML cell lines.

### Siremadlin (HDM201)

Siremadlin has also shown significant single-agent activity in preclinical AML models, particularly in p53 wild-type cell lines.[5] Preclinical data indicate that different dosing schedules can lead to distinct cellular outcomes; fractionated low doses tend to induce p21 expression and delay apoptosis, while pulsed high doses promote rapid apoptosis through the induction of the pro-apoptotic protein PUMA.[5]

| Cell Line                    | Effect                                       | Reference |
|------------------------------|----------------------------------------------|-----------|
| p53 wild-type AML cell lines | Synergistic activity with venetoclax         | [4]       |
| p53 wild-type cell lines     | Induction of p21 or PUMA depending on dosing | [5]       |

Table 2: In vitro activity of Siremadlin in AML cell lines. (Note: Specific IC50 values for Siremadlin in AML cell lines were not detailed in the reviewed sources, but its potent activity is widely cited in preclinical studies leading to clinical trials.[5])

# In Vivo Efficacy in AML Xenograft Models

The anti-tumor activity of both compounds has been confirmed in various in vivo models of AML, where they have been shown to reduce tumor burden and prolong survival.



#### Sulanemadlin (APG-115)

In systemic AML xenograft models using MOLM-13 cells, orally administered **Sulanemadlin** significantly reduced the leukemic burden in bone marrow and spleen.[3] This translated to a significant extension of survival in treated mice compared to vehicle controls.[3]

| Model                           | Dosing                           | Key Findings                                         | Reference |
|---------------------------------|----------------------------------|------------------------------------------------------|-----------|
| MOLM-13 Systemic<br>Xenograft   | 50 mg/kg, PO, QD for<br>7 days   | Median OS of 30.5<br>days vs. 22 days for<br>vehicle | [3]       |
| MOLM-13 Systemic<br>Xenograft   | 100 mg/kg, PO, QD<br>for 7 days  | Median OS of 38.5<br>days vs. 22 days for<br>vehicle | [3]       |
| OCI-AML3 Subcutaneous Xenograft | 50 mg/kg, PO, QOD<br>for 15 days | Significant tumor growth inhibition                  | [7]       |

Table 3: In vivo efficacy of **Sulanemadlin** in AML xenograft models.

# Siremadlin (HDM201)

Siremadlin has demonstrated single-agent activity in patient-derived xenograft (PDX) models of AML.[5] Preclinical studies have also highlighted its synergistic effects when combined with other agents like the BCL-2 inhibitor venetoclax, leading to complete and durable responses in AML PDX models.[4]

| Model                    | Combination     | Key Findings                             | Reference |
|--------------------------|-----------------|------------------------------------------|-----------|
| p53 wild-type AML<br>PDX | with Venetoclax | Complete and durable antitumor responses | [4]       |

Table 4: In vivo efficacy of Siremadlin in AML xenograft models.

# **Experimental Protocols**



Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to evaluate MDM2 inhibitors in AML models.

#### **Cell Viability Assay**

- Cell Seeding: AML cells are seeded in 96-well opaque plates at a density of approximately 8,000 cells per well.
- Treatment: Cells are incubated with increasing concentrations of the test compound (e.g., Sulanemadlin) or vehicle control (DMSO) for a specified period, typically 72 hours.
- Measurement: Cell viability is assessed using a luminescence-based assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.
- Analysis: Luminescence is measured using a microplate reader. The data is then used to calculate IC50 values.[3]

## **Apoptosis Assay**

- Treatment: AML cells are treated with the test compound at various concentrations for a defined period (e.g., 48 hours).
- Staining: Cells are harvested, washed, and then stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) or a similar viability dye (to detect late apoptotic/necrotic cells).
- Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.
- Analysis: The percentage of apoptotic cells (Annexin V positive) is determined for each treatment condition.[8]

#### In Vivo Xenograft Model

• Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are inoculated with human AML cells (e.g., MOLM-13), either systemically (via tail vein injection) or subcutaneously.



- Treatment Initiation: Once tumors are established or after a set number of days postinoculation, mice are randomized into treatment and control groups.
- Drug Administration: The test compound is administered according to a predefined schedule (e.g., daily oral gavage at a specific dose).
- Monitoring: For subcutaneous models, tumor volume is measured regularly. For systemic models, tumor burden can be assessed by monitoring human CD45+ cells in peripheral blood or bone marrow via flow cytometry.[3]
- Endpoint: The study concludes based on predefined criteria, such as tumor size limits or ethical considerations. Survival is monitored and analyzed using Kaplan-Meier curves.[3][7]



Click to download full resolution via product page

Caption: Typical preclinical evaluation workflow for MDM2 inhibitors in AML.

# **Summary and Conclusion**

Both **Sulanemadlin** and Siremadlin are potent MDM2 inhibitors with significant preclinical activity against AML. They effectively reactivate the p53 pathway, leading to cancer cell death in TP53 wild-type models.

• **Sulanemadlin** (APG-115) has demonstrated robust single-agent activity both in vitro and in vivo, with publicly available data detailing its dose-dependent effects on tumor growth and



survival in AML xenograft models.[3][7]

• Siremadlin (HDM201) has also shown strong preclinical efficacy, which has supported its advancement into clinical trials.[5] The preclinical data for Siremadlin also highlights its potential in combination therapies, particularly with venetoclax.[4]

While a direct head-to-head comparison in a single study is not available in the reviewed literature, the existing data for both compounds are promising. The choice between these agents for further research or clinical development may depend on specific factors such as the genetic subtype of AML, the potential for combination therapies, and emerging clinical data on their safety and efficacy profiles. This guide provides a foundational comparison based on available preclinical data to aid in these critical assessments.



Click to download full resolution via product page

**Caption:** Logical relationship of **Sulanemadlin** and Siremadlin in AML.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 1. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-ofcare agents in preclinical acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. AnIotinib enhances the pro-apoptotic effect of APG-115 on acute myeloid leukemia cell lines by inhibiting the P13K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sulanemadlin vs. Siremadlin: A Preclinical Comparison in Acute Myeloid Leukemia (AML) Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860406#sulanemadlin-vs-siremadlin-in-preclinical-models-of-aml]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com